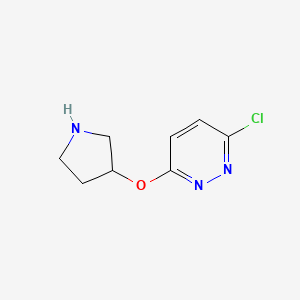

3-Chloro-6-(pyrrolidin-3-yloxy)pyridazine

CAS No.: 1250093-76-5

Cat. No.: VC3069798

Molecular Formula: C8H10ClN3O

Molecular Weight: 199.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1250093-76-5 |

|---|---|

| Molecular Formula | C8H10ClN3O |

| Molecular Weight | 199.64 g/mol |

| IUPAC Name | 3-chloro-6-pyrrolidin-3-yloxypyridazine |

| Standard InChI | InChI=1S/C8H10ClN3O/c9-7-1-2-8(12-11-7)13-6-3-4-10-5-6/h1-2,6,10H,3-5H2 |

| Standard InChI Key | TZPFIKKHTSRKTH-UHFFFAOYSA-N |

| SMILES | C1CNCC1OC2=NN=C(C=C2)Cl |

| Canonical SMILES | C1CNCC1OC2=NN=C(C=C2)Cl |

Introduction

Chemical Properties and Structure

Molecular Characteristics

3-Chloro-6-(pyrrolidin-3-yloxy)pyridazine hydrochloride is defined by its molecular formula C8H11Cl2N3O with a precise molecular weight of 236.10 g/mol . The compound features a pyridazine core with two nitrogen atoms in adjacent positions, creating a six-membered heterocyclic ring. The compound's distinctive substitution pattern includes a chlorine atom at position 3 of the pyridazine ring and a pyrrolidin-3-yloxy group attached to position 6. The hydrochloride salt form of this compound enhances its stability and solubility characteristics, making it more suitable for various applications including laboratory storage, experimentation, and potential pharmaceutical formulations.

Structural Analysis

The structural architecture of 3-Chloro-6-(pyrrolidin-3-yloxy)pyridazine comprises several key elements that influence its chemical behavior and biological interactions. The pyridazine ring serves as the central scaffold, with the adjacent nitrogen atoms contributing to the compound's electronic properties and hydrogen-bonding capabilities. The chlorine atom at position 3 creates an electron-withdrawing effect, activating the ring toward nucleophilic substitution reactions. This reactivity pattern is reminiscent of other chloropyridazine derivatives documented in chemical literature . The pyrrolidin-3-yloxy substituent introduces a basic nitrogen atom within the pyrrolidine ring, along with a stereogenic center at the 3-position of the pyrrolidine, contributing to the compound's three-dimensional structure and potential for stereoisomerism.

Physical Properties

The physical properties of 3-Chloro-6-(pyrrolidin-3-yloxy)pyridazine hydrochloride include its appearance as a solid compound at room temperature. The compound is typically stored in sealed, dry conditions at room temperature to maintain its stability and prevent degradation . While specific solubility data is limited in the available literature, the compound likely exhibits moderate solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide, consistent with the behavior of related pyridazine derivatives. The hydrochloride salt form generally enhances water solubility compared to the free base form, a characteristic important for biological testing and pharmaceutical applications.

Stereochemistry and Isomers

Stereochemical Configurations

3-Chloro-6-(pyrrolidin-3-yloxy)pyridazine contains a stereogenic center at the 3-position of the pyrrolidine ring, giving rise to two possible stereoisomers: the (R)-configuration and the (S)-configuration. Both stereoisomeric forms have been documented in chemical databases and research literature, with distinct CAS registry numbers assigned to each form. The (S)-isomer is registered under CAS No. 1314353-43-9 , while the (R)-isomer has its own unique identifier. The stereochemical configuration at this center is critical, as it determines the three-dimensional arrangement of the molecule and potentially impacts its biological activity and binding characteristics with target biomolecules.

Importance of Stereochemistry in Biological Systems

The stereochemical configuration of 3-Chloro-6-(pyrrolidin-3-yloxy)pyridazine likely plays a significant role in determining its biological properties. In biological systems, stereochemistry often determines how compounds interact with proteins, enzymes, and receptors, which typically exhibit high degrees of stereoselectivity in their binding interactions. The three-dimensional arrangement of the pyrrolidinyl substituent may significantly influence the compound's ability to fit into binding pockets of potential biological targets. This stereochemical aspect is particularly relevant in drug discovery, where enantiomeric forms of chiral drugs frequently display different pharmacological properties, efficacy profiles, and even toxicity characteristics.

Synthesis Methods

General Synthetic Approaches to Pyridazine Derivatives

The synthesis of pyridazine derivatives typically employs several well-established methodologies in heterocyclic chemistry. For chlorinated pyridazines like 3-Chloro-6-(pyrrolidin-3-yloxy)pyridazine, a common synthetic approach involves the chlorination of pyridazinone precursors using chlorinating agents such as phosphorus oxychloride (POCl₃). This strategy is exemplified in the synthesis of 3-chloropyridazine derivatives as documented in the literature . For instance, the preparation of 3-Chloro-4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine involves refluxing the corresponding pyridazinone with phosphorus oxychloride, followed by neutralization with sodium hydroxide . These general approaches provide valuable insights into potential synthetic routes for 3-Chloro-6-(pyrrolidin-3-yloxy)pyridazine, though modifications would be necessary to incorporate the pyrrolidin-3-yloxy substituent.

Purification and Characterization Techniques

The purification and characterization of 3-Chloro-6-(pyrrolidin-3-yloxy)pyridazine typically employs standard techniques in organic chemistry. Purification methods may include recrystallization, column chromatography, or preparative HPLC, particularly for separating stereoisomers if necessary. Characterization of the compound would involve spectroscopic techniques such as NMR spectroscopy (¹H and ¹³C NMR), mass spectrometry, and infrared spectroscopy. For confirming stereochemical purity, techniques such as chiral HPLC, optical rotation measurements, or X-ray crystallography might be employed. These analytical methods provide essential data for structure verification and purity assessment, ensuring the reliability of subsequent biological or chemical studies with the compound.

Biological Activity and Applications

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of 3-Chloro-6-(pyrrolidin-3-yloxy)pyridazine and related compounds is crucial for optimizing their biological properties. Based on studies of similar pyridazine derivatives, several structural features may influence biological activity. The position and nature of substituents on the pyridazine ring significantly impact activity profiles, as demonstrated in research on various pyridazine compounds . For 3-Chloro-6-(pyrrolidin-3-yloxy)pyridazine, the chloro group at position 3 may enhance binding to specific biological targets through halogen bonding or by influencing the electronic distribution within the molecule. The pyrrolidin-3-yloxy substituent introduces both steric factors and potential hydrogen bonding sites that could be critical for biological recognition and activity.

Related Compounds and Structural Analogues

Comparison with Other Pyridazine Derivatives

3-Chloro-6-(pyrrolidin-3-yloxy)pyridazine belongs to a broader family of pyridazine derivatives that share structural similarities but differ in their substitution patterns. Related compounds include 3-Chloro-4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine, which features a phenyl group at position 6 instead of the pyrrolidinyloxy substituent found in our target compound . Another relevant structural relative is 3-Chloro-6-(4-chlorophenyl)pyridazine, which contains a 4-chlorophenyl substituent at position 6 . These variations in substitution patterns across the pyridazine scaffold lead to diverse physical, chemical, and biological properties, allowing researchers to explore and optimize specific characteristics for targeted applications.

Structure-Based Comparison Table

Below is a comparative analysis of 3-Chloro-6-(pyrrolidin-3-yloxy)pyridazine with structurally related compounds, highlighting their key differences and similarities:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Position 3 Substituent | Position 6 Substituent | Notable Features |

|---|---|---|---|---|---|

| 3-Chloro-6-(pyrrolidin-3-yloxy)pyridazine | C₈H₁₁ClN₃O | 200.65 (free base) | Chloro | Pyrrolidin-3-yloxy | Contains stereogenic center in pyrrolidinyl moiety |

| 3-Chloro-6-(pyrrolidin-3-yloxy)pyridazine HCl | C₈H₁₁Cl₂N₃O | 236.10 | Chloro | Pyrrolidin-3-yloxy | Hydrochloride salt form, enhanced solubility |

| 3-Chloro-4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine | C₁₆H₁₂Cl₂N₄ | 331.21 | Chloro | Phenyl | Additional hydrazinyl group at position 4 |

| 3-Chloro-6-(4-chlorophenyl)pyridazine | C₁₀H₆Cl₂N₂ | 225.07 | Chloro | 4-Chlorophenyl | Two chlorine atoms, aromatic substituent |

This comparative analysis illustrates the structural diversity within this class of compounds and provides a framework for understanding how different substitution patterns might influence their properties and activities.

Functional Group Modifications and Their Effects

The modifications of functional groups in pyridazine derivatives significantly impact their chemical reactivity and biological properties. The chloro substituent at position 3 in 3-Chloro-6-(pyrrolidin-3-yloxy)pyridazine serves as a reactive site for nucleophilic substitution reactions, allowing further chemical transformations. This reactivity is demonstrated in related compounds, where the chloro group can be replaced with various nucleophiles such as hydrazine hydrate to yield hydrazinyl derivatives . The pyrrolidin-3-yloxy group at position 6 introduces a basic nitrogen atom and a stereogenic center, contributing to the compound's ability to interact with biological targets through hydrogen bonding and stereochemical recognition. These structure-function relationships provide valuable insights for designing derivatives with enhanced properties for specific applications.

Current Research and Future Directions

Recent Advances in Pyridazine Chemistry

Recent research in pyridazine chemistry has focused on expanding the synthetic methodologies and exploring new applications for these versatile heterocyclic compounds. Advances in synthetic techniques have enabled more efficient and stereoselective preparations of complex pyridazine derivatives, including compounds related to 3-Chloro-6-(pyrrolidin-3-yloxy)pyridazine. Modern approaches emphasize green chemistry principles, employing catalytic methods, microwave assistance, and flow chemistry to improve reaction efficiency and reduce environmental impact. Research on pyridazine derivatives has also revealed new biological activities, particularly in the areas of antimicrobial, antiviral, and anti-inflammatory properties. For example, studies have identified pyridazine derivatives with significant activity against hepatitis A virus, highlighting the therapeutic potential of this class of compounds .

Challenges in Development and Optimization

The development and optimization of 3-Chloro-6-(pyrrolidin-3-yloxy)pyridazine and related compounds face several challenges that researchers are actively addressing. Synthetic challenges include achieving high stereoselectivity in the preparation of compounds with stereogenic centers, such as the pyrrolidin-3-yloxy moiety in our target compound. Ensuring regioselectivity in substitution reactions on the pyridazine ring also presents challenges, particularly when multiple reactive sites are present. From a biological perspective, optimizing the pharmacokinetic properties, including solubility, stability, and bioavailability, remains a critical focus for developing clinically viable candidates. Additionally, structure-activity relationship studies require systematic exploration of various substitution patterns to identify the optimal structural features for specific biological targets.

Future Research Opportunities

The future research landscape for 3-Chloro-6-(pyrrolidin-3-yloxy)pyridazine and related compounds presents numerous exciting opportunities. Further investigation into the biological activities of these compounds against various pathogens and disease targets could reveal new therapeutic applications. The development of focused libraries of pyridazine derivatives with systematic structural variations would enable comprehensive structure-activity relationship studies and identification of optimized lead compounds. Computational approaches, including molecular modeling and virtual screening, offer powerful tools for predicting properties and activities of new derivatives before synthesis, streamlining the discovery process. Additionally, exploring the potential of these compounds as chemical tools for biological research, such as probes for specific proteins or cellular processes, represents an expanding area of interest beyond traditional therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume